![molecular formula C16H13F2NO3 B2550414 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl benzoate CAS No. 1794896-52-8](/img/structure/B2550414.png)
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the Knoevenagel condensation reaction used to synthesize ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , and the amination of 2-oxo derivatives to produce 2-amino substituted quinolines . These methods suggest that the synthesis of "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl benzoate" could potentially involve similar synthetic routes, such as the formation of an amide bond between a benzylamine derivative and a benzoate ester.
Molecular Structure Analysis
The molecular structures of compounds with benzylamino and benzoate groups have been characterized using techniques like X-ray diffraction . These studies reveal details about the conformation and geometry of the molecules, such as the twist of the molecule with respect to attached carbonyl groups and the Z conformation about double bonds . These insights could be relevant when analyzing the molecular structure of "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl benzoate".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, such as the conversion of benzoate to reactive O-succinimide esters for linking to biomolecules . This indicates that "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl benzoate" may also participate in reactions that enable it to bind to biological targets, potentially enhancing its utility in bioconjugation applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various analytical techniques. For instance, the solubility of co-crystals formed with active pharmaceutical ingredients has been investigated , and the fluorescent properties of amino-substituted quinolines have been examined . These studies provide a foundation for understanding how the physical and chemical properties of "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl benzoate" might be characterized and utilized.
Scientific Research Applications
Synthesis and Polymer Applications
One study discusses the Chain-Growth Polycondensation for Well-Defined Aramide . This research focuses on synthesizing poly(p-benzamide) with a defined molecular weight and low polydispersity through chain-growth polycondensation. A specific example involves using phenyl 4-(4-octyloxybenzylamino)benzoate as a monomer, demonstrating a novel approach to creating well-defined aromatic polyamides. This method has implications for developing new materials with controlled properties, applicable in various industrial and technological fields (Yokozawa et al., 2002).
Fluorescent Molecule Linking
Research on Syntheses and Fluorescent Properties of 2-amino substituted quinolines, derived from the 2-oxo derivatives, indicates the potential for these compounds in creating highly fluorescent molecules suitable for linking to biomolecules and biopolymers. The study's findings highlight the application of these fluorescent compounds in biological labeling and imaging, providing tools for biomedical research and diagnostics (Stadlbauer et al., 2009).
Antioxidant Properties
Another area of application is illustrated by the Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives . This study synthesizes compounds with significant antioxidant properties, which could be beneficial in pharmaceuticals and nutraceuticals to combat oxidative stress and related diseases (Hussain, 2016).
Optical and Nonlinear Properties
The Synthesis, DFT Calculations, and Optical Nonlinear Properties of derived Schiff base compounds from ethyl-4-amino benzoate show potential in photonics and optoelectronics. These compounds exhibit significant nonlinear optical properties, making them candidates for optical limiting and other photonic applications (Abdullmajed et al., 2021).
Radical Scavenging and Antioxidant Effects
The study on Radical Scavenging Potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate uncovers the antioxidant properties of these compounds. Specifically, compound 2b showed a better scavenging effect than the standard drug ascorbic acid in hydrogen peroxide scavenging assay, suggesting potential applications in antioxidant therapies (Then et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c17-13-7-6-12(14(18)8-13)9-19-15(20)10-22-16(21)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHJPINTPCTLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl benzoate |
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